4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (CAS No. 618865-58-0) is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory treatments.
- Molecular Formula : C29H20ClN3O5S2
- Molecular Weight : 590.07 g/mol
- Key Functional Groups : Benzofuran, thiadiazole, hydroxyl groups, and methoxyphenyl.
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds with a benzofuran nucleus have been shown to possess antibacterial and antifungal activities. The incorporation of the thiadiazole moiety enhances these effects due to its own established antimicrobial properties .
Case Study : A study involving related benzofuran derivatives demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Anticancer Activity
Benzofuran derivatives have gained attention for their anticancer potential. The compound under discussion may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Research Findings : In vitro studies on similar compounds have shown IC50 values in the low micromolar range against ovarian cancer cell lines (e.g., A2780), suggesting that modifications to the benzofuran structure can lead to enhanced cytotoxicity .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound 32 | 12 | A2780 |
Compound 33 | 11 | A2780 |
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of hydroxyl groups in the structure may contribute to this activity by facilitating hydrogen bonding with target proteins involved in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing thiadiazole may inhibit key enzymes involved in microbial metabolism and inflammation.
- Cytotoxicity Induction : The benzofuran moiety has been linked to cytotoxic effects in cancer cells through apoptosis.
- Antioxidant Activity : Hydroxyl groups may provide antioxidant benefits, reducing oxidative stress in cells.
Properties
Molecular Formula |
C29H20ClN3O6S2 |
---|---|
Molecular Weight |
606.1 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H20ClN3O6S2/c1-38-21-13-16(10-11-19(21)34)24-23(25(35)22-12-15-6-3-5-9-20(15)39-22)26(36)27(37)33(24)28-31-32-29(41-28)40-14-17-7-2-4-8-18(17)30/h2-13,24,34,36H,14H2,1H3 |
InChI Key |
QWFKBEYTFLQWEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O |
Origin of Product |
United States |
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